molecular formula C16H21N5O2 B6033242 1-[5-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

1-[5-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

Cat. No.: B6033242
M. Wt: 315.37 g/mol
InChI Key: KZGRISPRMCDHNM-UHFFFAOYSA-N
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Description

1-[5-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting their activity by binding to the active site or allosteric sites . The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is unique due to its combination of an oxadiazole ring, a pyridine ring, and a piperidine ring This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds

Properties

IUPAC Name

1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-10(2)15-19-16(23-20-15)11-5-6-13(18-8-11)21-7-3-4-12(9-21)14(17)22/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGRISPRMCDHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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